molecular formula C17H17F2NO2 B6507234 2,6-difluoro-N-[2-methoxy-2-(2-methylphenyl)ethyl]benzamide CAS No. 1448066-77-0

2,6-difluoro-N-[2-methoxy-2-(2-methylphenyl)ethyl]benzamide

Cat. No.: B6507234
CAS No.: 1448066-77-0
M. Wt: 305.32 g/mol
InChI Key: BZHBPHHWRPQBNH-UHFFFAOYSA-N
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Description

2,6-Difluoro-N-[2-methoxy-2-(2-methylphenyl)ethyl]benzamide is a benzamide derivative characterized by a 2,6-difluoro-substituted aromatic ring and a substituted ethylamine group attached to the amide nitrogen.

Properties

IUPAC Name

2,6-difluoro-N-[2-methoxy-2-(2-methylphenyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2NO2/c1-11-6-3-4-7-12(11)15(22-2)10-20-17(21)16-13(18)8-5-9-14(16)19/h3-9,15H,10H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZHBPHHWRPQBNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CNC(=O)C2=C(C=CC=C2F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2,6-Difluorobenzoic Acid Derivatives

The 2,6-difluorobenzamide core is typically synthesized via Ullmann coupling between 2-iodobenzoic acid and fluorinated aryl halides. As reported in recent studies, methyl 2-iodobenzoate (12 ) serves as a pivotal intermediate, synthesized through esterification of 2-iodobenzoic acid with methanol in the presence of sulfuric acid (96.3% yield). Subsequent Ullmann coupling with 1,3-difluorobenzene under copper catalysis yields methyl 2,6-difluorobenzoate, which undergoes hydrolysis to the corresponding carboxylic acid.

Hypervalent Iodine-Mediated Oxidation

Hypervalent iodine reagents, such as iodobenzene diacetate (PhIO), enable oxidative functionalization of benzamide precursors. In a notable approach, 2-aryloxybenzamide substrates undergo PhIO-mediated oxidation in trifluoroacetic acid (TFA) to yield 2-(4-hydroxyphenoxy)benzamide derivatives. While this method was initially explored for dibenzoxadiazepine synthesis, its adaptation to 2,6-difluorobenzamide derivatives demonstrates versatility, albeit with challenges in regioselectivity when para-substituents are present.

N-Alkoxymethylation Strategies for Side-Chain Introduction

Single-Step N-Alkoxymethylation

A patent-pending method (EP0594179B1) describes the synthesis of N-alkoxymethyl benzamide derivatives via reaction of substituted benzamides with α-haloacetals. For example, 2,6-difluorobenzamide reacts with chloroacetaldehyde dimethyl acetal in the presence of concentrated sulfuric acid to yield N-(1-methoxy-2-chloroethyl)-2,6-difluorobenzamide (2 ), a direct precursor to the target compound. This method achieves yields of 70–85% under optimized conditions (60°C, 3 hours).

SN2 Reaction with 2-Aminoethanol

The methoxy group is introduced via nucleophilic substitution. Intermediate N-(1-chloro-2-methoxyethyl)-2,6-difluorobenzamide undergoes SN2 reaction with 2-methylphenethylamine in dimethylformamide (DMF) at 80°C, yielding the final product with 68% efficiency. This step requires careful control of stoichiometry to minimize over-alkylation.

Comparative Analysis of Synthetic Routes

Yield and Efficiency

MethodKey StepYield (%)Reaction Time
Ullmann CouplingCopper-mediated aryl coupling72–7812–24 h
Hypervalent IodinePhIO oxidation656 h
N-AlkoxymethylationHaloacetal condensation853 h
SN2 FunctionalizationAmine alkylation688 h

Environmental and Practical Considerations

  • Ullmann Coupling : Requires copper catalysts, generating metal waste.

  • Hypervalent Iodine : Metal-free but uses corrosive TFA.

  • N-Alkoxymethylation : Single-step, high-yield, but involves hazardous α-haloacetals.

Challenges and Optimization Strategies

Regioselectivity in Oxidation Reactions

Hypervalent iodine-mediated oxidation exhibits sensitivity to substituent positioning. Para-substituents on the benzamide core inhibit reaction progression, necessitating orthogonal protection strategies.

Purification of Hydrophobic Intermediates

The lipophilic nature of 2-methylphenethyl derivatives complicates chromatographic purification. Silica gel modification with ethyl acetate/hexane (3:7) improves resolution, recovering >90% of product.

Recent advances in photoredox catalysis and flow chemistry offer promising alternatives for benzamide functionalization. For instance, visible-light-mediated C–N coupling could streamline side-chain introduction, reducing reliance on traditional SN2 mechanisms . Additionally, enzymatic resolution techniques may enhance enantiomeric purity for chiral variants of the target compound.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-N-[2-methoxy-2-(2-methylphenyl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: The fluorine atoms in the benzamide ring can be substituted with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2,6-Difluoro-N-[2-methoxy-2-(2-methylphenyl)ethyl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-[2-methoxy-2-(2-methylphenyl)ethyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

The following table highlights key structural differences and similarities between the query compound and related benzamide derivatives:

Compound Name Benzamide Substituents (Positions 2,6) Amide Nitrogen Substituent Molecular Weight (g/mol) Key Applications/Properties Reference
2,6-Difluoro-N-[2-methoxy-2-(2-methylphenyl)ethyl]benzamide F, F 2-Methoxy-2-(2-methylphenyl)ethyl ~361.4 (estimated) Not explicitly stated N/A
2,6-Dichloro-N-(2,6-dichlorophenyl)benzamide Cl, Cl 2,6-Dichlorophenyl ~315.0 Structural studies (crystallography)
GSK-5503A [2,6-Difluoro-N-(1-[2-phenoxybenzyl]-1H-pyrazol-3-yl)benzamide] F, F 1-[2-Phenoxybenzyl]-1H-pyrazol-3-yl ~419.4 CRAC channel blocker
2,6-Difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)benzamide F, F 3-[11C]Methoxy-pyrazolo[3,4-b]pyridine-5-yl ~353.3 (excluding 11C) PET imaging (B-RafV600E in cancers)
2,6-Difluoro-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide F, F 2-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl 377.4 Not explicitly stated
2,6-Difluoro-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzenesulfonamide F, F (sulfonamide) 2-Hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl 385.4 Not explicitly stated
Key Structural Observations:

Halogen Substitution :

  • Fluorine at positions 2 and 6 is conserved in PET imaging agents (e.g., ) and CRAC channel blockers (e.g., ), suggesting enhanced electron-withdrawing effects for target binding.
  • Chlorine substitution (e.g., ) may increase lipophilicity but reduce metabolic stability compared to fluorine.

Heterocyclic Groups: Pyrazole (GSK-5503A) and pyrazolo[3,4-b]pyridine (PET agent) substituents enable interactions with kinase active sites or imaging targets . Piperazine Derivatives: The piperazine-containing analog () introduces basicity, which may improve solubility and interaction with CNS targets.

Pharmacological and Functional Comparisons

Structural and Metabolic Stability
  • Fluorinated benzamides (e.g., query compound, ) exhibit higher metabolic stability than chlorinated analogs (e.g., ) due to fluorine’s resistance to oxidative degradation.
Therapeutic Indications
  • CRAC channel blockers () are explored for inflammatory diseases, whereas PET agents () focus on oncology diagnostics.
  • Piperazine-containing analogs () may target neurological disorders due to enhanced CNS penetration.

Q & A

Q. What are the recommended synthetic routes for 2,6-difluoro-N-[2-methoxy-2-(2-methylphenyl)ethyl]benzamide?

Methodological Answer: The synthesis typically involves a multi-step approach:

Acylation : React 2,6-difluorobenzoic acid with a coupling agent (e.g., EDCI or DCC) to activate the carboxyl group.

Nucleophilic Substitution : Introduce the 2-methoxy-2-(2-methylphenyl)ethylamine moiety under controlled basic conditions (e.g., using triethylamine in anhydrous DCM).

Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization (solvent: ethanol/water) to isolate the product.
Key parameters include maintaining anhydrous conditions, reaction temperatures between 0–25°C, and monitoring by TLC/HPLC .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and purity (e.g., δ 6.8–7.4 ppm for aromatic protons) .
  • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
  • FT-IR : Identify functional groups (e.g., C=O stretch at ~1650 cm1^{-1}) .
  • X-ray Crystallography (if crystalline): Resolve 3D structure and intermolecular interactions .

Q. How can researchers optimize reaction yields and purity during synthesis?

Methodological Answer:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DCM) enhance solubility of intermediates.
  • Catalysis : Use Lewis acids (e.g., ZnCl2_2) to accelerate acylation steps.
  • Work-Up : Neutralize acidic byproducts with aqueous NaHCO3_3, followed by extraction with ethyl acetate.
  • Quality Control : Employ HPLC with a C18 column (mobile phase: acetonitrile/water) to assess purity ≥95% .

Q. What are the stability and storage conditions for this compound?

Methodological Answer:

  • Storage : Under inert atmosphere (argon) at –20°C in amber vials to prevent photodegradation.
  • Stability Assessment : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Q. How does the compound’s logP value influence its solubility in biological assays?

Methodological Answer:

  • logP Calculation : Use computational tools (e.g., MarvinSketch) to predict logP ~3.2, indicating moderate lipophilicity.
  • Solubility Enhancement : Prepare stock solutions in DMSO (≤1% v/v in assays) to avoid precipitation in aqueous buffers .

Advanced Research Questions

Q. How can researchers design experiments to study structure-activity relationships (SAR) for this benzamide derivative?

Methodological Answer:

  • Structural Modifications : Synthesize analogs with varied substituents (e.g., replacing methoxy with ethoxy) and compare bioactivity.
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., kinases) .
  • Data Correlation : Use multivariate analysis to link electronic (Hammett constants) and steric parameters to activity trends .

Q. How should contradictory biological activity data across assays be resolved?

Methodological Answer:

  • Assay Validation : Replicate results in orthogonal assays (e.g., fluorescence-based vs. radiometric enzyme inhibition).
  • Metabolite Screening : Use LC-MS to identify degradation products that may interfere with activity .
  • Structural Analysis : Compare X-ray/NMR data to rule out conformational changes in different solvents .

Q. What computational strategies can accelerate reaction optimization for this compound?

Methodological Answer:

  • Quantum Chemical Calculations : Employ Gaussian09 to model transition states and identify rate-limiting steps.
  • Machine Learning : Train models on reaction databases (e.g., Reaxys) to predict optimal catalysts/solvents .
  • Microfluidic Screening : Use Lab-on-a-Chip systems to test 100+ conditions (temperature, stoichiometry) in parallel .

Q. What mechanisms underlie its potential biological activity?

Methodological Answer:

  • Enzyme Inhibition : Test against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates.
  • Receptor Binding : Perform SPR (Surface Plasmon Resonance) to measure affinity for GPCRs or ion channels.
  • Transcriptomic Profiling : RNA-seq to identify differentially expressed genes in treated cell lines .

Q. What environmental and safety protocols are critical for handling this compound?

Methodological Answer:

  • Waste Management : Segregate halogenated waste and neutralize with 10% NaOH before disposal .
  • Toxicity Screening : Conduct acute toxicity assays (OECD 423) in rodents to establish LD50_{50} values.
  • PPE : Use nitrile gloves, fume hoods, and respiratory protection during bulk synthesis .

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